(2S)-3-(3-Methoxyphenyl)-2-methylpropan-1-amine
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Overview
Description
(2S)-3-(3-Methoxyphenyl)-2-methylpropan-1-amine is an organic compound that belongs to the class of phenethylamines This compound is characterized by the presence of a methoxy group attached to the phenyl ring and a methyl group attached to the propan-1-amine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-3-(3-Methoxyphenyl)-2-methylpropan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 3-methoxybenzaldehyde.
Formation of Intermediate: The 3-methoxybenzaldehyde undergoes a condensation reaction with nitroethane in the presence of a base to form 3-(3-methoxyphenyl)-2-nitropropene.
Reduction: The nitro group in 3-(3-methoxyphenyl)-2-nitropropene is reduced to an amine group using a reducing agent such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Resolution: The resulting racemic mixture is resolved using chiral resolution techniques to obtain the (2S)-enantiomer.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(2S)-3-(3-Methoxyphenyl)-2-methylpropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the amine group to form secondary or tertiary amines.
Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides and amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-methoxybenzaldehyde or 3-methoxybenzoic acid.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenethylamines.
Scientific Research Applications
(2S)-3-(3-Methoxyphenyl)-2-methylpropan-1-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including neurotransmitter activity.
Medicine: Investigated for its potential therapeutic properties, such as its role in modulating neurotransmitter levels.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of (2S)-3-(3-Methoxyphenyl)-2-methylpropan-1-amine involves its interaction with molecular targets such as neurotransmitter receptors. It may act as an agonist or antagonist at these receptors, modulating their activity and influencing neurotransmitter release and uptake. The specific pathways involved depend on the biological context and the target receptors.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-Amino-3-(3-methoxyphenyl)propanoic acid: This compound shares a similar phenyl ring structure with a methoxy group but differs in the presence of a carboxylic acid group instead of an amine group.
(2S)-3-(Dimethylamino)-1-(3-methoxyphenyl)propan-1-amine: This compound has a similar backbone but includes a dimethylamino group instead of a primary amine.
Uniqueness
(2S)-3-(3-Methoxyphenyl)-2-methylpropan-1-amine is unique due to its specific combination of a methoxy group on the phenyl ring and a methyl group on the propan-1-amine chain
Properties
IUPAC Name |
(2S)-3-(3-methoxyphenyl)-2-methylpropan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-9(8-12)6-10-4-3-5-11(7-10)13-2/h3-5,7,9H,6,8,12H2,1-2H3/t9-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXMHVHCVHTWLEZ-VIFPVBQESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=CC=C1)OC)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC1=CC(=CC=C1)OC)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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